molecular formula C20H20N6O4 B2659029 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797726-56-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

カタログ番号: B2659029
CAS番号: 1797726-56-7
分子量: 408.418
InChIキー: MXTRIYUMXKDODI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also has a cyanopyrazin-2-yl group and a piperidin-4-yl group, both of which are common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxol-5-yl group and the piperidin-4-yl group could potentially form a non-planar structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The cyanopyrazin-2-yl group, for example, could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely that this compound would obey Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness .

科学的研究の応用

Orexin Receptor Antagonism and Compulsive Behavior

One study delved into the role of Orexin receptors (OX1R and OX2R) in compulsive behavior, specifically binge eating in female rats. The research evaluated the effects of selective antagonists on binge eating induced by stress and food restriction cycles. The findings suggested that antagonism at the OX1R could represent a novel pharmacological treatment for compulsive eating disorders, highlighting a potential application for compounds targeting these receptors in managing such conditions (Piccoli et al., 2012).

Antihistamine and Mast Cell Stabilizing Properties

Another research direction involves the exploration of compounds for their H1-antihistamine activity and the ability to stabilize mast cells. A study focused on derivatives of [1]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one showed potent H1-antihistamine activity and suggested potential applications in treating allergies and anaphylaxis by inhibiting histamine release and stabilizing mast cells (Buckle et al., 1986).

Anticancer Activity

Further, a study on pyridine-3-carbonitrile derivatives highlighted the synthesis of compounds with potential anticancer activity against breast cancer cell lines. This research presented a foundation for developing new therapeutic agents against breast cancer, showcasing the anticancer evaluation of synthesized compounds through cytotoxicity assays and molecular docking experiments (Mansour et al., 2021).

Neuropeptide Y1 Receptor Antagonism for Antiobesity Drugs

Additionally, research into the development of antiobesity drugs has focused on benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Such compounds could potentially offer a new therapeutic approach for obesity, indicating the importance of selective receptor antagonism in drug development (Zarrinmayeh et al., 1998).

Antihistaminic Agents

Investigations into benzimidazoles for their H1-antihistaminic activity have also been significant. These studies reveal the structural importance for potent antihistaminic activity and highlight potential applications in developing new antihistaminic agents (Iemura et al., 1986).

将来の方向性

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure to enhance its potency . Additionally, more detailed studies on its physical and chemical properties could be beneficial .

特性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c21-10-15-18(23-6-5-22-15)26-7-3-13(4-8-26)11-24-19(27)20(28)25-14-1-2-16-17(9-14)30-12-29-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTRIYUMXKDODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。